molecular formula C10H9NO2 B13001214 4-(Allyloxy)-2-hydroxybenzonitrile

4-(Allyloxy)-2-hydroxybenzonitrile

Katalognummer: B13001214
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: VVBKPTUGZIXOEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Allyloxy)-2-hydroxybenzonitrile is an organic compound characterized by the presence of an allyloxy group attached to a hydroxybenzonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-2-hydroxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzonitrile+Allyl BromideK2CO3,DMFThis compound\text{2-Hydroxybenzonitrile} + \text{Allyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-Hydroxybenzonitrile+Allyl BromideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Allyloxy)-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

4-(Allyloxy)-2-hydroxybenzonitrile has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Allyloxy)-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modifying their activity. The allyloxy group may also participate in covalent bonding with target molecules, leading to changes in their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Allyloxy)-2-hydroxybenzonitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C10H9NO2

Molekulargewicht

175.18 g/mol

IUPAC-Name

2-hydroxy-4-prop-2-enoxybenzonitrile

InChI

InChI=1S/C10H9NO2/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h2-4,6,12H,1,5H2

InChI-Schlüssel

VVBKPTUGZIXOEF-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=CC(=C(C=C1)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.